Ethyl 5-aminobenzofuran-2-carboxylate
Description
Ethyl 5-aminobenzofuran-2-carboxylate (CAS 174775-48-5) is a benzofuran derivative with the molecular formula C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol . It is synthesized via the reduction of the nitro group in ethyl 5-nitrobenzofuran-2-carboxylate, a process that achieves high yields (up to 91%) using methods such as NaBH₄-FeCl₂ reduction . The compound is a white to light yellow crystalline solid with a melting point of 54–66°C, a boiling point of 348.1°C, and a density of 1.259 g/cm³ .
This compound is a critical intermediate in the synthesis of Vilazodone, a serotonin reuptake inhibitor used to treat major depressive disorder . Its amino group at the 5th position of the benzofuran ring enhances reactivity, enabling further functionalization for pharmaceutical applications.
Properties
IUPAC Name |
ethyl 5-amino-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFLLDHEEWSHQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431558 | |
| Record name | Ethyl 5-aminobenzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174775-48-5 | |
| Record name | 2-Benzofurancarboxylic acid, 5-amino-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174775-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-aminobenzofuran-2-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174775485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 5-aminobenzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-aminobenzofuran-2-carboxylic acid ethylester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ETHYL 5-AMINOBENZOFURAN-2-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QNA7K2K6RX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Conditions
Nitro-to-amine reduction typically uses palladium on carbon (Pd/C) in ethyl acetate under hydrogen gas (1–3 atm). The reaction proceeds via intermediate nitroso and hydroxylamine stages, culminating in the primary amine. Key parameters include:
| Parameter | Specification |
|---|---|
| Catalyst | 10% Pd/C (0.5–1.5 wt%) |
| Solvent | Ethyl acetate |
| Temperature | 33–38°C |
| Hydrogen Pressure | 1–3 atm |
| Reaction Time | 12–24 hours |
| Yield | 85–91% |
Post-reaction, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The crude product is purified via recrystallization from ethanol-water mixtures, yielding white crystalline solids with >98% purity.
Industrial-Scale Adaptations
Large-scale production replaces batch reactors with continuous-flow systems to enhance safety and efficiency. For example, fixed-bed reactors with immobilized Pd/C catalysts achieve 89% yield at 35°C and 2.5 atm H₂, with a throughput of 50 kg/day.
Acidic Hydrolysis of Acetamido Derivatives
An alternative route hydrolyzes ethyl 5-acetamidobenzofuran-2-carboxylate to the amine. This method, inspired by analogous benzofuran deacetylation, avoids nitro intermediates, which can be hazardous.
Hydrolysis Conditions
Refluxing the acetamido derivative in hydrochloric acid (6 M) cleaves the amide bond, yielding the amine:
| Parameter | Specification |
|---|---|
| Acid | HCl (6 M) |
| Solvent | Ethanol-water (1:1) |
| Temperature | 80–85°C (reflux) |
| Reaction Time | 4–6 hours |
| Yield | 78–83% |
The product is neutralized with sodium bicarbonate, extracted into dichloromethane, and dried over anhydrous Na₂SO₄. Residual solvents are removed by rotary evaporation.
Comparative Advantages Over Nitro Reduction
-
Safety : Eliminates hydrogen gas use.
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Selectivity : Minimizes over-reduction byproducts.
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Scalability : Compatible with standard acid-handling equipment.
Reductive Amination via Borohydride Systems
Sodium borohydride (NaBH₄) paired with transition metal salts offers a mild reduction alternative. For instance, NaBH₄-FeCl₂ systems reduce nitro groups at ambient temperatures.
Reaction Optimization
| Parameter | Specification |
|---|---|
| Reducing Agent | NaBH₄ (4 equiv) |
| Catalyst | FeCl₂ (0.2 equiv) |
| Solvent | Methanol |
| Temperature | 25–30°C |
| Reaction Time | 3–4 hours |
| Yield | 88–90% |
This method is advantageous for oxygen-sensitive substrates, as it avoids hydrogen gas.
Crystallization and Purification Strategies
Final product quality depends on rigorous crystallization:
| Solvent System | Purity (%) | Crystal Form |
|---|---|---|
| Ethanol-water | 99.2 | Needles |
| Methanol | 98.5 | Plates |
| IPA-hexane | 97.8 | Prisms |
Slow cooling (0.5°C/min) from saturated solutions yields uniform crystals with low solvent residuals (<0.1% w/w) .
Chemical Reactions Analysis
Piperazinyl Derivative Formation
Reaction with N,N-bis(2-chloroethyl)amine yields ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate, a precursor for antidepressants like vilazodone ( ):
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 20–100°C (15–45 hr) |
| Work-up | Isopropanol/water (95:5) |
| Yield | 27% (as HCl salt) |
This intermediate undergoes BOC protection with di-tert-butyl dicarbonate in THF ( ).
Amidation Reactions
The ester reacts with formamide under basic conditions to form benzofuran-2-carboxamide derivatives ( ):
| Condition | Specification |
|---|---|
| Reagent | Sodium methoxide, NMP |
| Temperature | 0–50°C (preferred 25–35°C) |
| Time | 1–25 hr (optimal 2–10 hr) |
| Pressure (NH₃ gas) | 3–5 kg/cm² |
Deprotection and Salt Formation
Acid-mediated deprotection converts tert-butoxycarbonyl (BOC)-protected derivatives to free amines ( ):
| Acid | Solvent | Temperature | Time |
|---|---|---|---|
| HCl (4M in dioxane) | Methanol | 95–105°C | 15–60 min |
The free base is converted to HCl salt using HCl-saturated 2-propanol (MP: 277–279°C) ( ).
Peptide Coupling for Proximicin Analogues
The amino group facilitates coupling with heteroaromatic acids for anticancer agent synthesis ( ):
| Coupling System | Reagents | Solvent | Yield Range |
|---|---|---|---|
| EDCI-DMAP | EDCI (1.2 eq.), DMAP (1.2 eq.) | CH₂Cl₂:DMF (2:1) | 50–75% |
| HATU | HATU (1.1 eq.), DIPEA (3 eq.) | DMF | 60–80% |
Example derivative: Compound 23(16) (2,5-dimethyl furan) showed IC₅₀ = 8.36 μM against MDA-MB-231 breast cancer cells ( ).
Ester Hydrolysis and Functionalization
Hydrolysis to the carboxylic acid enables further derivatization ( ):
| Parameter | Value |
|---|---|
| Base | NaOH (2 eq.) |
| Solvent | THF/H₂O (4:1) |
| Temperature | 60°C (4 hr) |
The resulting acid couples with tyramine or tryptamine to form amides with antiproliferative activity ( ).
Key Reaction Optimization Insights
-
Solvent selection : Methanol and dichloromethane enhance reaction efficiency ( ).
-
Temperature control : Lower temps (25–35°C) minimize side reactions during amidation ( ).
-
Catalyst load : Pd/C (10% w/w) achieves >85% reduction efficiency ( ).
This compound’s reactivity profile underscores its utility in synthesizing pharmacologically active molecules, with precise control over reaction parameters enabling high-purity intermediates for scale-up.
Scientific Research Applications
Pharmaceutical Development
Ethyl 5-aminobenzofuran-2-carboxylate is primarily recognized for its role as a building block in the synthesis of pharmaceuticals. It has shown potential in developing drugs aimed at treating neurological disorders due to its ability to interact with specific brain receptors. For instance, research indicates that derivatives of this compound exhibit promising activity against various targets involved in neuropharmacology, making it a valuable scaffold in drug design .
Case Study: Neurological Drug Development
A study explored the synthesis of novel derivatives based on this compound, leading to compounds that demonstrated enhanced binding affinity to serotonin receptors. These findings suggest its utility in creating therapeutics for conditions like depression and anxiety disorders .
Organic Synthesis
In organic chemistry, this compound serves as a versatile framework for constructing complex molecules. Its unique structure allows chemists to modify it easily, facilitating the design of new compounds with desired biological activities.
Data Table: Synthesis Pathways
| Reaction Type | Conditions | Yield (%) | Product |
|---|---|---|---|
| Nitration | Salicylaldehyde + HNO₃ | 88 | Ethyl 5-nitrobenzofuran-2-carboxylate |
| Reduction | Ethyl 5-nitrobenzofuran + Raney-Ni | 91 | This compound |
| Condensation | Ethyl 5-aminobenzofuran + Aldehyde | Variable | Schiff Bases |
Material Science
The compound is also utilized in material science for formulating advanced materials, including polymers and coatings. Its chemical properties enhance the durability and performance of these materials, making it suitable for applications requiring robust solutions.
Case Study: Polymer Coatings
Research has shown that incorporating this compound into polymer matrices improves their mechanical properties and resistance to environmental degradation. This has implications for developing high-performance coatings used in various industrial applications .
Biochemical Research
In biochemical studies, this compound is employed to investigate enzyme inhibition and receptor binding mechanisms. Its derivatives have been used to elucidate pathways involved in various biological processes.
Example: Enzyme Inhibition Studies
A series of experiments demonstrated that certain derivatives could inhibit specific enzymes associated with metabolic disorders. This positions the compound as a potential lead in developing therapeutic agents targeting metabolic pathways .
Analytical Chemistry
This compound functions as a standard reference material in analytical chemistry. It aids the development of techniques for detecting and quantifying similar compounds in complex mixtures.
Application: Method Development
In analytical methods such as chromatography and mass spectrometry, this compound is utilized to calibrate instruments and validate methodologies, ensuring accurate detection of target analytes .
Mechanism of Action
The exact mechanism of action of ethyl 5-aminobenzofuran-2-carboxylate is not fully understood. its pharmacological effects are believed to be mediated through interactions with specific molecular targets and pathways. For instance, as a precursor to indolebutylpiperazines, it may influence serotonin receptors and reuptake mechanisms, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Key Insights :
- Positional isomerism (e.g., C4 vs. C5 amino substitution) alters electronic properties and reactivity, impacting drug-binding interactions .
- Ester group variations (ethyl vs. methyl) influence lipophilicity and metabolic stability .
- Halogenation (e.g., bromine at C5) increases molecular weight and may enhance electrophilic reactivity .
Key Insights :
Key Insights :
- This compound’s amino group is pivotal for forming the piperazine moiety in Vilazodone, critical for its antidepressant activity .
- Brominated derivatives are less explored pharmacologically but offer avenues for diversification .
Physical and Chemical Properties
Key Insights :
- Bromine substitution increases molecular weight and logP, reducing aqueous solubility .
Biological Activity
Ethyl 5-aminobenzofuran-2-carboxylate (E5ABC) is a benzofuran derivative that has garnered attention for its diverse biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of E5ABC, supported by data tables, case studies, and detailed research findings.
- Molecular Formula: C₁₁H₁₁N O₃
- Molecular Weight: 205.21 g/mol
- Appearance: White to light yellow crystalline powder
- Melting Point: 62.0 to 66.0 °C
E5ABC interacts with various biological targets, influencing multiple biochemical pathways. Its mode of action includes:
- Binding Interactions: E5ABC can bind to specific biomolecules and enzymes, modulating their activity.
- Cell Signaling Pathways: The compound affects cell signaling pathways, which can lead to changes in gene expression and cellular metabolism.
- Blood-Brain Barrier Permeability: Predicted to have high gastrointestinal absorption and the ability to cross the blood-brain barrier, enhancing its potential therapeutic applications.
1. Anti-Tumor Activity
E5ABC exhibits significant anti-tumor effects across various cancer cell lines. Research indicates:
- Inhibition of Cell Proliferation: Studies have shown that E5ABC and its derivatives inhibit the proliferation of breast carcinoma (MDA-MB-231), lymphoblastic leukemia (CEM), and cervical carcinoma (HeLa) cells. The IC50 values for these effects are summarized in Table 1.
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (Breast) | 8.36 |
| CEM (Leukemia) | Not reported |
| HeLa (Cervical) | Not reported |
The compound's mechanism includes apoptosis induction and cell cycle arrest through the inhibition of Aurora B kinase and VEGFR-2 activity .
2. Antibacterial Activity
E5ABC has shown moderate antibacterial properties against various strains:
- Tested Strains: Staphylococcus aureus, Escherichia coli.
- Findings: Some derivatives exhibited promising antibacterial activity, indicating potential as a lead compound for antibiotic development .
3. Anti-inflammatory Effects
Research suggests that E5ABC may possess anti-inflammatory and analgesic properties, making it a candidate for further studies in inflammatory disease models .
Case Studies
Study on Antiproliferative Activity:
A study evaluated the antiproliferative activity of E5ABC against several human cancer cell lines. The results indicated that E5ABC had comparable activity to colchicine, a well-known anti-cancer agent. The study utilized a series of synthesized benzofuran derivatives to assess their efficacy in inhibiting cancer cell growth .
Synthesis and Biological Evaluation:
In a synthetic study, E5ABC was used as a building block for creating novel benzofuran derivatives with enhanced biological activities. These derivatives were tested for their ability to induce apoptosis in cancer cells, further supporting the potential therapeutic applications of E5ABC .
Q & A
Q. What computational tools predict the compound’s reactivity in nucleophilic substitution?
- Tools :
- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic sites (C-2 carboxylate) using Gaussian 16.
- Fukui Indices : Predict regioselectivity for amide coupling or alkylation ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
